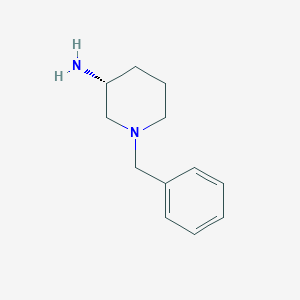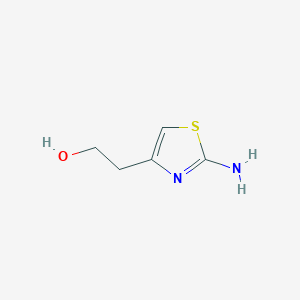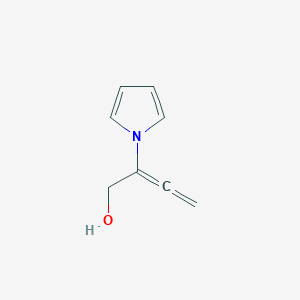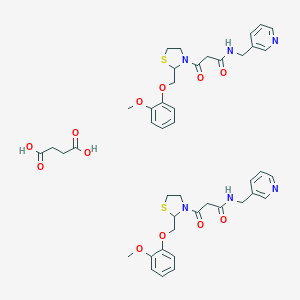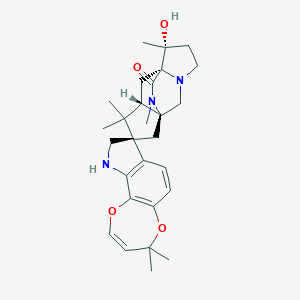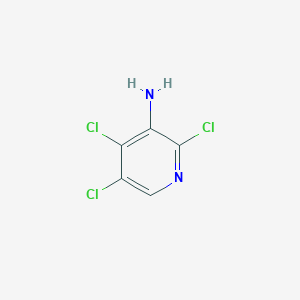
2,4,5-Trichloropyridin-3-amine
Vue d'ensemble
Description
2,4,5-Trichloropyridin-3-amine (TCPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCPA is a pyridine derivative that is widely used as a building block in the synthesis of various organic compounds. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichloropyridin-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,4,5-Trichloropyridin-3-amine has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), both of which are involved in various cellular processes, including cell proliferation and differentiation. 2,4,5-Trichloropyridin-3-amine has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
2,4,5-Trichloropyridin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. 2,4,5-Trichloropyridin-3-amine has also been shown to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. In addition, 2,4,5-Trichloropyridin-3-amine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-Trichloropyridin-3-amine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 2,4,5-Trichloropyridin-3-amine is also stable under a wide range of conditions, making it easy to handle and store. However, 2,4,5-Trichloropyridin-3-amine has some limitations in lab experiments. It is highly toxic and must be handled with care. 2,4,5-Trichloropyridin-3-amine also has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
2,4,5-Trichloropyridin-3-amine has several potential future directions for scientific research. One area of interest is the development of 2,4,5-Trichloropyridin-3-amine derivatives with improved pharmacological properties for the treatment of various diseases. Another area of interest is the development of new materials using 2,4,5-Trichloropyridin-3-amine as a building block. 2,4,5-Trichloropyridin-3-amine may also have potential applications in the field of catalysis and as a reagent in organic synthesis. Further research is needed to fully understand the potential applications of 2,4,5-Trichloropyridin-3-amine in these areas.
Conclusion:
In conclusion, 2,4,5-Trichloropyridin-3-amine is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 2,4,5-Trichloropyridin-3-amine has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. 2,4,5-Trichloropyridin-3-amine has several advantages for use in lab experiments, but also has some limitations. 2,4,5-Trichloropyridin-3-amine has several potential future directions for scientific research, including the development of 2,4,5-Trichloropyridin-3-amine derivatives with improved pharmacological properties and the development of new materials using 2,4,5-Trichloropyridin-3-amine as a building block.
Applications De Recherche Scientifique
2,4,5-Trichloropyridin-3-amine has been widely used in scientific research as a building block in the synthesis of various organic compounds. It has also been studied for its potential applications in the field of medicinal chemistry. 2,4,5-Trichloropyridin-3-amine derivatives have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2,4,5-Trichloropyridin-3-amine has also been used in the development of new materials, such as liquid crystals and polymers.
Propriétés
Numéro CAS |
173435-47-7 |
|---|---|
Nom du produit |
2,4,5-Trichloropyridin-3-amine |
Formule moléculaire |
C5H3Cl3N2 |
Poids moléculaire |
197.45 g/mol |
Nom IUPAC |
2,4,5-trichloropyridin-3-amine |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)4(9)3(2)7/h1H,9H2 |
Clé InChI |
FFGMRXDJMIMWNM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)Cl)N)Cl)Cl |
SMILES canonique |
C1=C(C(=C(C(=N1)Cl)N)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

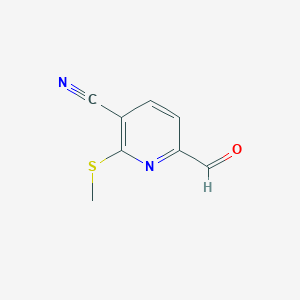
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)
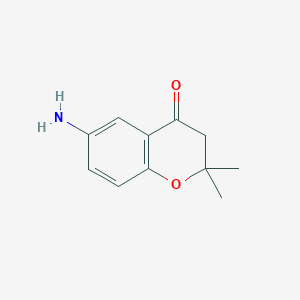
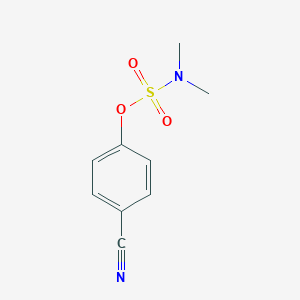
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
